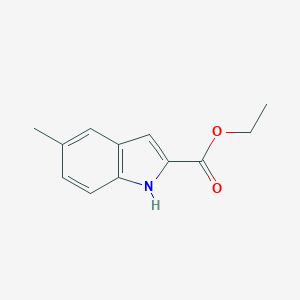

Ethyl 5-methylindole-2-carboxylate

Descripción

Historical Context of Indole (B1671886) Chemistry in Academic Research

The journey of indole chemistry began in the mid-19th century with the investigation of the dye indigo. wikipedia.orgcreative-proteomics.com In 1866, Adolf von Baeyer successfully reduced oxindole (B195798) to indole using zinc dust and later proposed its chemical structure in 1869. wikipedia.org This initial work laid the foundation for a field that would grow in significance, particularly with the discovery of important indole derivatives used as dyestuffs toward the end of the 19th century. wikipedia.org

A pivotal moment in indole synthesis was the development of the Fischer indole synthesis in 1883 by Emil Fischer. wikipedia.orgcreative-proteomics.com This method, involving the reaction of phenylhydrazine (B124118) with aldehydes or ketones under acidic conditions, remains a cornerstone of organic synthesis for creating substituted indoles. creative-proteomics.comirjmets.com The early 20th century saw the development of other key synthetic methods like the Leimgruber-Batcho and Bischler-Mohlau syntheses, which further broadened the accessibility of diverse indole derivatives. irjmets.com

Interest in indole chemistry intensified in the 1930s with the realization that the indole structure is a core component of many vital alkaloids, such as tryptophan and auxins. wikipedia.org This discovery propelled indole into the forefront of natural product chemistry and medicinal research, where it continues to be an active and fruitful area of study. wikipedia.org

Significance of the Indole Scaffold in Medicinal Chemistry and Organic Synthesis

The indole scaffold is a privileged structure in medicinal chemistry and organic synthesis due to its versatile biological activities and its presence in a wide array of natural products and pharmaceuticals. mdpi.comnih.govijpsr.com Its unique bicyclic structure, consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, imparts favorable electronic properties that allow for various chemical modifications. creative-proteomics.comrsc.org This structural versatility is a key reason for its widespread use in the design and discovery of new drugs. mdpi.com

In Medicinal Chemistry:

The indole nucleus is a fundamental pharmacophore in numerous therapeutic agents. nih.govresearchgate.net Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective properties. mdpi.comnih.govresearchgate.net The ability to introduce different substituents onto the indole ring allows chemists to fine-tune the biological activity of these compounds, leading to the development of drugs with enhanced efficacy and better safety profiles. mdpi.com Many FDA-approved drugs contain the indole scaffold, highlighting its therapeutic importance. mdpi.com

In Organic Synthesis:

The indole ring is a valuable building block for the synthesis of complex organic molecules. chemimpex.com Its electron-rich nature makes it susceptible to electrophilic substitution, primarily at the C3 position. wikipedia.org This reactivity, coupled with the availability of numerous synthetic methods, makes indole and its derivatives attractive starting materials for constructing more intricate molecular architectures. irjmets.com The development of one-pot synthesis approaches has further streamlined the creation of diverse indole compounds. nih.gov

Current Research Landscape of Ethyl 5-methylindole-2-carboxylate

This compound is a specific indole derivative that serves as a key intermediate and building block in various areas of chemical research. chemimpex.comsigmaaldrich.com Its molecular structure features a methyl group at the 5-position and an ethyl carboxylate group at the 2-position of the indole ring.

Current research on this compound is primarily focused on its utility in the synthesis of more complex and biologically active molecules. chemimpex.comsigmaaldrich.comcymitquimica.com It is frequently used as a reactant in the preparation of:

Oxazino[4,3-a]indoles: These compounds are synthesized through cascade addition-cyclization reactions and are of interest for developing new pharmaceuticals. sigmaaldrich.comcymitquimica.com

Indolecarboxamides: These are prepared for their potential as cannabinoid CB1 receptor antagonists. sigmaaldrich.comcymitquimica.com

Indole-3-propionic acids: These derivatives are investigated for their potential anti-inflammatory and analgesic properties. sigmaaldrich.comcymitquimica.com

Furthermore, this compound is utilized in Friedel-Crafts acylation and oximation reactions, demonstrating its versatility as a synthetic precursor. sigmaaldrich.comcymitquimica.com Research has also explored its potential in inhibiting cancer cell growth in vitro. biosynth.com The compound is a valuable tool for researchers in pharmaceutical development, agricultural chemistry, and material science. chemimpex.com

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

ethyl 5-methyl-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-3-15-12(14)11-7-9-6-8(2)4-5-10(9)13-11/h4-7,13H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMVFKXFOPNKHEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(N1)C=CC(=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50283326 | |

| Record name | Ethyl 5-methylindole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50283326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16382-15-3 | |

| Record name | 16382-15-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30928 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 5-methylindole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50283326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes to Ethyl 5-methylindole-2-carboxylate

The construction of the this compound scaffold is predominantly achieved through classic indole (B1671886) syntheses, with the Fischer indolization being the most prominent method.

The Fischer indole synthesis is a robust and widely utilized method for preparing indole derivatives. google.com The process generally involves the acid-catalyzed reaction of a phenylhydrazine (B124118) with an aldehyde or ketone. google.com For the synthesis of this compound, the common precursors are a p-methylphenylhydrazine derivative and an ethyl pyruvate (B1213749) derivative. sigmaaldrich.comorgsyn.org

A detailed synthetic sequence starting from a p-substituted aniline (B41778), such as p-toluidine, illustrates this approach. google.com The process involves several steps:

Diazotization of the aniline derivative to form a diazonium salt.

Reaction with a suitable active methylene (B1212753) compound like ethyl α-methyl acetoacetate (B1235776) to form an azo ester.

Conversion of the azo ester into the corresponding ethyl pyruvate p-methylphenylhydrazone.

The key step is the cyclization of the phenylhydrazone, which is typically catalyzed by a strong acid. Polyphosphoric acid (PPA) is a frequently used catalyst for this transformation, often conducted in a solvent like toluene (B28343) under reflux conditions. google.comorgsyn.org

Table 1: Representative Conditions for Fischer Indolization

| Starting Material | Reagent/Catalyst | Solvent | Conditions | Product | Reference |

| Ethyl pyruvate p-methylphenylhydrazone | Polyphosphoric Acid (PPA) | Toluene | 110°C, 3 hours | This compound | google.com |

| Ethyl pyruvate phenylhydrazone | Polyphosphoric Acid (PPA) | - | - | Ethyl indole-2-carboxylate (B1230498) | orgsyn.org |

Alternative and Emerging Synthetic Strategies

While the Fischer synthesis is prevalent, other methods for constructing the indole ring system exist. For the broader class of indole-2-carboxylates, reductive cyclization of o-nitrophenylpyruvate derivatives is a known alternative. orgsyn.org This method involves the reduction of the nitro group, which then facilitates an intramolecular cyclization to form the indole ring. Common reducing agents for this transformation include zinc in acetic acid, ferrous sulfate (B86663) with ammonium (B1175870) hydroxide (B78521), or catalytic hydrogenation. orgsyn.org

Another classical approach is the Reissert indole synthesis, which uses o-nitrotoluene and diethyl oxalate (B1200264) as starting materials. The initial condensation is followed by reductive cyclization to afford the indole-2-carboxylate ester. orgsyn.org Although these methods are established for the general indole-2-carboxylate scaffold, their specific application for the 5-methyl derivative is less commonly detailed than the Fischer approach.

Mechanistic Investigations of this compound Formation

The mechanism of the Fischer indole synthesis, the primary route to this compound, has been extensively studied. It proceeds through a series of well-defined steps:

Phenylhydrazone Formation: The initial step is the condensation reaction between p-methylphenylhydrazine and ethyl pyruvate to form the corresponding phenylhydrazone.

Tautomerization: The phenylhydrazone tautomerizes to its enamine form.

rsc.orgrsc.org-Sigmatropic Rearrangement: Under the influence of an acid catalyst, the enamine undergoes a rsc.orgrsc.org-sigmatropic rearrangement, similar to a Claisen rearrangement. This is the crucial bond-forming step that establishes the C-C bond of the indole ring.

Rearomatization: The resulting intermediate loses a proton to regain aromaticity in the six-membered ring.

Cyclization and Elimination: An intramolecular nucleophilic attack by the amino group onto a carbon atom, followed by the elimination of an ammonia (B1221849) molecule, leads to the formation of the five-membered pyrrole (B145914) ring, completing the indole nucleus. youtube.com The final product is the stable this compound.

Novel Synthetic Transformations Utilizing this compound

This compound is not just a synthetic target but also a valuable starting material for constructing more complex, biologically relevant heterocyclic systems. thermofisher.com

A significant application of this compound and related indole-2-carboxylates is in the synthesis of oxazino[4,3-a]indoles. sigmaaldrich.com These fused heterocyclic scaffolds are of interest in pharmaceutical development. rsc.orgnih.gov An efficient method to access these structures involves a cascade addition-cyclization reaction. rsc.orgresearchgate.net In this process, the indole derivative, often after reduction of the ester to the corresponding (1H-indol-2-yl)methanol, reacts with electrophilic partners like vinyl sulfonium (B1226848) salts or other activated species. rsc.orgresearchgate.net A newer approach involves the alkylation of the indole nitrogen with an activated glycerol (B35011) carbonate, followed by hydrolysis and acid-induced cyclization to yield the 3,4-dihydro-1H- google.comoxazino[4,3-a]indole system. nih.gov This highlights the utility of the indole-2-carboxylate framework as a precursor for complex, multi-cyclic architectures. nih.govscilit.comrsc.org

The indole nucleus of this compound can undergo electrophilic substitution reactions. It serves as a reactant in Friedel-Crafts acylation reactions with reagents such as nitrobenzoyl chloride. sigmaaldrich.com This reaction typically introduces an acyl group onto the electron-rich indole ring, most commonly at the C3 position, which is highly activated for electrophilic attack. The resulting keto-indole derivatives are versatile intermediates that can be further elaborated to create a wide range of complex aromatic compounds for various research applications.

Oximation Reactions

This compound serves as a reactant in oximation reactions. oup.comsigmaaldrich.com This type of reaction typically involves the conversion of a carbonyl group, or a precursor to it, into an oxime by reacting it with hydroxylamine (B1172632). In the context of indole derivatives, oximation is a fundamental transformation for creating intermediates used in the synthesis of more complex heterocyclic structures. For instance, the general synthesis of indole-3-carboxaldehyde (B46971) oximes involves reacting the corresponding aldehyde with hydroxylamine hydrochloride in the presence of a base like sodium hydroxide or sodium carbonate. mdpi.com This process can be performed in solution or via mechanochemical (solvent-free) methods, with the latter being a safer and more environmentally sustainable approach. mdpi.com The resulting oximes are valuable precursors for various nitrogen-containing organic compounds. mdpi.com

Transesterification Reactions

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. For indole-2-carboxylates, this reaction provides a straightforward method for synthesizing different ester analogues. Research on the parent compound, ethyl indole-2-carboxylate, has shown that treatment with sodium methoxide (B1231860) (NaOMe) in methanol (B129727) results in the efficient conversion to methyl indol-2-carboxylate. orgsyn.org This reaction proceeds via a nucleophilic acyl substitution mechanism where the methoxide ion attacks the ester carbonyl, leading to the displacement of the ethoxide group. The same principle applies to this compound, allowing for its conversion to other alkyl esters. The reaction is typically driven to completion by using the desired alcohol as the solvent.

Table 1: Conditions for Transesterification of Ethyl Indole-2-carboxylate This interactive table summarizes the reaction conditions for the transesterification of ethyl indole-2-carboxylate to methyl indol-2-carboxylate, a reaction pathway applicable to this compound.

| Reactant | Reagent | Solvent | Reaction Time | Product |

|---|---|---|---|---|

| Ethyl indole-2-carboxylate | Sodium Methoxide (NaOMe) | Methanol | 1 hour | Methyl indol-2-carboxylate |

Data sourced from a study on the synthesis of functionalized indoles. orgsyn.org

Electrophilic Aromatic Substitution

The indole nucleus is an electron-rich aromatic system that readily undergoes electrophilic aromatic substitution (EAS), with the C3 position being the most nucleophilic and typical site of reaction. clockss.org In this compound, the reactivity and regioselectivity of EAS are influenced by two substituents: the activating methyl group at the C5 position and the deactivating ethyl carboxylate group at the C2 position. The electron-withdrawing nature of the C2-ester group deactivates the pyrrole ring, making substitution at the C3 position less favorable than in unsubstituted indole.

Despite this deactivation, this compound is a known reactant for Friedel-Crafts acylation with reagents like nitrobenzoyl chloride. oup.comsigmaaldrich.com In related indole-2-carboxylates, Friedel-Crafts reactions using various Lewis acids can lead to mixtures of 3-, 5-, and 7-acyl derivatives, with the outcome dependent on the specific catalyst and conditions used. rsc.org For example, using aluminum chloride (AlCl₃) as a catalyst for acylation on ethyl indole-2-carboxylate can result in substitution at the C3 and C5 positions. rsc.org The C5-methyl group on this compound would further activate the benzene (B151609) portion of the indole ring, influencing the substitution pattern for incoming electrophiles.

Catalysis in the Synthesis and Derivatization of this compound

Lewis Acid Catalysis

Lewis acids are frequently employed as catalysts in the synthesis of the indole core itself. The Fischer indole synthesis, a classic method for preparing indoles from arylhydrazines and carbonyl compounds, can be catalyzed by various Lewis acids such as zinc chloride (ZnCl₂). clockss.org More contemporary methods for synthesizing 2,3-substituted indoles involve the Lewis acid-catalyzed cyclization of phenyldiazoacetates that have an ortho-imino group. nih.gov In these reactions, catalysts like boron trifluoride etherate (BF₃·OEt₂), titanium tetrachloride (TiCl₄), and tin tetrachloride (SnCl₄) have been shown to be highly efficient, providing quantitative yields under mild conditions with low catalyst loadings. nih.gov

Lewis acids also play a crucial role in the derivatization of the indole ring via electrophilic aromatic substitution. As mentioned, Friedel-Crafts acylation of indole-2-carboxylates is often performed in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃) to activate the acylating agent. rsc.org

Transition Metal Catalysis

Transition metal catalysis, particularly with palladium, has become a cornerstone for the synthesis and functionalization of indoles. Modern synthetic routes to indole-2-carboxylates include palladium-catalyzed aerobic oxidative C-H amination. organic-chemistry.org This method involves the intramolecular cyclization of 2-acetamido-3-aryl-acrylates using a Pd(II) catalyst and oxygen as the terminal oxidant, providing a direct pathway to the indole-2-carboxylate scaffold. organic-chemistry.org

Another powerful palladium-catalyzed method involves the sequential coupling and cyclization of aryl halides with methyl propiolate to generate methyl indole-2-carboxylate derivatives. nih.gov This approach highlights the utility of palladium catalysts like Pd(PPh₃)₄ in constructing the indole ring system. nih.gov Beyond synthesis, copper catalysts (e.g., Cu₂O) have been effectively used for the N-arylation of indole-2-carboxylic acids, demonstrating the versatility of transition metals in modifying the indole structure. rsc.org

Table 2: Examples of Transition Metal Catalysis in Indole Synthesis This interactive table provides examples of transition metal-catalyzed reactions for the synthesis of indole derivatives, including the indole-2-carboxylate core.

| Reaction Type | Catalyst | Key Reactants | Product Type |

|---|---|---|---|

| Aerobic C-H Amination | Pd(OAc)₂ | 2-Acetamido-3-aryl-acrylates | Indole-2-carboxylates |

| Coupling/Cyclization | Pd(PPh₃)₄ | Aryl halides, Methyl propiolate | Methyl indole-2-carboxylates |

| Decarboxylative N-Arylation | Cu₂O | Indole-2-carboxylic acids, Aryl halides | N-Aryl indoles |

Data sourced from studies on palladium and copper-catalyzed indole synthesis. organic-chemistry.orgnih.govrsc.org

Organocatalysis

Organocatalysis has emerged as a powerful strategy for the asymmetric synthesis and functionalization of indole derivatives, enabling the construction of chiral molecules with high stereoselectivity. oup.comacs.org While direct organocatalytic synthesis of this compound is not prominently documented, organocatalysts are widely used to functionalize indole scaffolds. Chiral phosphoric acids, for instance, are effective catalysts for reactions involving indole derivatives. nih.gov A key strategy involves using indolylmethanols as platform molecules in organocatalytic asymmetric reactions to generate a variety of indole-based chiral heterocycles.

For indole-2-carboxylate derivatives specifically, chiral phosphoramide (B1221513) organocatalysts have been used in the asymmetric reaction of indol-2-yl carbinols with enamides. nih.gov This provides an efficient route to chiral 2-indole-substituted alkanes. The development of organocatalytic methods continues to be a major focus in chemical synthesis, offering metal-free alternatives for creating complex and optically pure indole-containing compounds. oup.com

Derivatization and Structure Activity Relationship Sar Studies

Synthesis of Ethyl 5-methylindole-2-carboxylate Derivatives

This compound serves as a versatile precursor in the synthesis of more complex heterocyclic systems. It is a reactant in cascade addition-cyclization reactions to form oxazino[4,3-a]indoles, which are scaffolds for developing new pharmaceuticals. sigmaaldrich.com Furthermore, it is a starting material for preparing various indolecarboxamides and indole-3-propionic acids, many of which have been investigated as cannabinoid CB1 receptor antagonists or as anti-inflammatory and analgesic agents. sigmaaldrich.com

General synthetic strategies to access derivatives often begin with the foundational indole (B1671886) structure, which can be prepared through methods like the Fischer indolization. google.com Subsequent modifications, such as N-acylation followed by ester hydrolysis, provide access to a wide range of N1-acylated indole-2-alkanoic acids.

Impact of Substituent Modifications on Reactivity and Biological Activity

The nitrogen atom of the indole ring is a common site for modification to modulate a compound's physicochemical properties and biological activity. Alkylation of the indole nitrogen generally requires a strong base to generate the reactive indole anion. Studies on the closely related ethyl indole-2-carboxylate (B1230498) show that reaction conditions must be carefully controlled to achieve the desired N-substitution without inducing side reactions.

For instance, using aqueous potassium hydroxide (B78521) (KOH) in acetone (B3395972) is an effective method for the N-alkylation of the indole ester. However, the choice of base and solvent is critical. As detailed in the table below, using sodium methoxide (B1231860) (NaOMe) in methanol (B129727) does not lead to N-alkylation but instead results in a transesterification reaction, converting the ethyl ester to a methyl ester. beilstein-journals.org N-acylation can also be achieved using various acid chlorides in the presence of a base like sodium hydride (NaH) or a combination of 4-dimethylaminopyridine (B28879) (DMAP) and triethylamine (B128534) (Et₃N).

Table 1: Reaction Conditions for Modifications at the Indole Nitrogen and Ester Group of Ethyl Indole-2-carboxylate Analogs

| Position | Reaction | Reagents & Conditions | Product | Outcome | Reference |

|---|---|---|---|---|---|

| N1 | Alkylation | Allyl bromide, aq. KOH, Acetone, 20°C, 2h | Ethyl 1-allyl-1H-indole-2-carboxylate | Successful N-alkylation | beilstein-journals.org |

| N1 | Alkylation | Benzyl bromide, aq. KOH, Acetone, 20°C, 2h | Ethyl 1-benzyl-1H-indole-2-carboxylate | Successful N-alkylation | beilstein-journals.org |

| C2 (Ester) | Transesterification | NaOMe, Methanol | Methyl 1H-indole-2-carboxylate | Transesterification instead of N-alkylation | beilstein-journals.org |

| C2 (Ester) | Hydrolysis | aq. KOH, Acetone, 20°C, 24h | 1-Allyl-1H-indole-2-carboxylic acid | Hydrolysis of ester to carboxylic acid | beilstein-journals.org |

| C2 (Ester) | Hydrazinolysis | Hydrazine (B178648) hydrate (B1144303), Ethanol, Reflux | 1H-Indole-2-carbohydrazide | Conversion of ester to hydrazide | beilstein-journals.org |

The ethyl ester at the C2 position is a highly versatile functional group that can be readily transformed into other functionalities, such as carboxylic acids, amides, and hydrazides, to explore new interactions with biological targets.

Alkaline hydrolysis is a standard method to convert the ethyl ester of indole-2-carboxylates into the corresponding carboxylic acid. orgsyn.org This transformation is often a key step in the synthesis of derivatives, as the resulting carboxylic acid can participate in a wide range of coupling reactions. For example, indole-2-carboxylic acids are coupled with amines like rimantadine (B1662185) using standard peptide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC·HCl) and hydroxybenzotriazole (B1436442) (HOBt) to form bioactive amide derivatives.

As noted previously, the ester group is susceptible to transesterification. When ethyl indole-2-carboxylate is treated with sodium methoxide in methanol, the ethyl group is exchanged for a methyl group. beilstein-journals.org Another important modification is hydrazinolysis, where the ester is treated with hydrazine hydrate to yield the corresponding carbohydrazide, which serves as a building block for synthesizing hydrazones and other heterocyclic systems like thiazoles. beilstein-journals.org

Altering the substitution pattern on the benzene (B151609) portion of the indole ring is a crucial strategy in SAR studies to fine-tune electronic properties and steric interactions. Research into N-(rimantadine)-indole-2-carboxamides as anti-tuberculosis (anti-TB) agents has provided valuable insights into the effects of substituents at the C4 and C6 positions.

A study systematically evaluated a series of these amides with different substituents on the indole ring. The unsubstituted analog showed moderate activity. Notably, introducing a methoxy (B1213986) group at the C4 position resulted in a two-fold increase in activity compared to placing the same group at the C5 position. The SAR findings indicated that substitutions at the C4 and/or C6 positions were generally optimal for enhancing anti-TB activity. Unwanted side reactions can also occur on the benzene ring; for example, during certain synthesis conditions using high concentrations of hydrochloric acid, chlorination at the C6 position has been observed.

Table 2: Structure-Activity Relationship of Substituted N-Rimantadine Indole-2-carboxamides as Anti-TB Agents

| Compound Backbone | Indole Ring Substituent | Anti-TB Activity (MIC, µM) | Key Finding |

|---|---|---|---|

| N-Rimantadine-indole-2-carboxamide | None (Unsubstituted) | 6.20 | Baseline activity. |

| N-Rimantadine-indole-2-carboxamide | 4-Methoxy | 2.84 | Enhanced activity, superior to C5 substitution. |

| N-Rimantadine-indole-2-carboxamide | 5-Methoxy | 5.67 | Less active than the 4-methoxy isomer. |

| N-Rimantadine-indole-2-carboxamide | 4,6-Difluoro | - | Substitution at C4 and/or C6 is generally favorable for activity. |

The methyl group at the C5 position is a "benzylic" position, which in principle makes it susceptible to specific chemical transformations such as free-radical halogenation and oxidation. masterorganicchemistry.comlibretexts.org

Standard reagents for benzylic halogenation include N-bromosuccinimide (NBS), which can introduce a bromine atom that serves as a handle for further cross-coupling reactions. libretexts.org Benzylic oxidation, typically carried out with strong oxidizing agents like potassium permanganate (B83412) (KMnO₄), can convert the methyl group into a carboxylic acid. youtube.com These modifications would produce derivatives such as ethyl 5-(bromomethyl)indole-2-carboxylate or the corresponding 5-formyl or 5-carboxy analogs, significantly altering the steric and electronic profile of the molecule.

However, despite the theoretical potential for these reactions, specific examples of modifying the C5-methyl group on the this compound scaffold are not extensively documented in the reviewed scientific literature. The indole nucleus itself can be sensitive to the radical or strongly oxidative conditions required for these transformations, potentially leading to complex product mixtures or degradation of the heterocyclic ring. Therefore, such modifications would require careful optimization to achieve selective reaction at the C5-methyl position without compromising the integrity of the indole core.

Modifications at the Ester Group (C2-substitution)

Structure-Activity Relationship (SAR) Analysis in Pharmacological Contexts

The indole-2-carboxamide framework, derived from this compound, is a key pharmacophore in the development of various therapeutic agents. Structure-activity relationship (SAR) studies are pivotal in optimizing the biological activity of these derivatives. Research has demonstrated that modifications at different positions of the indole ring significantly influence the pharmacological profile of the resulting compounds.

A notable area of investigation is the development of indole-2-carboxamide analogs as antitubercular agents. Studies have shown that substitutions on the indole nucleus are critical for activity. For instance, in a series of indole-2-carboxamide derivatives designed as potential inhibitors of the mycobacterial membrane protein large 3 (MmpL3) transporter, the position of substituents on the indole scaffold played a key role in their efficacy. It was observed that analogs with substitutions at the 4- and/or 6-positions of the indole ring were often optimal for anti-tuberculosis (anti-TB) activity. nih.gov

In one study, comparing a 4-methoxyindole (B31235) analogue with its 5-methoxy counterpart revealed a twofold enhancement in activity for the 4-substituted compound against the drug-sensitive Mycobacterium tuberculosis (M. tb) H37Rv strain. nih.gov Furthermore, the introduction of a methyl group at the 5-position, as seen in derivatives of this compound, has been explored. For example, N-(1-(Adamantan-1-yl)ethyl)-5-methyl-1H-indole-2-carboxamide was synthesized from 5-methylindole-2-carboxylic acid and evaluated for its biological activity. nih.gov

Lipophilicity has also been identified as a crucial factor impacting the anti-TB activity of these compounds. nih.gov The conversion of the ethyl ester of the parent compound to various amides is a common strategy to modulate this property and enhance interaction with biological targets. The general synthetic route involves the hydrolysis of the ethyl ester to the corresponding carboxylic acid, which is then coupled with a desired amine to form the amide. nih.gov This derivatization allows for the introduction of diverse chemical moieties, enabling a systematic exploration of the SAR.

The following table summarizes the impact of substitutions on the anti-TB activity of some indole-2-carboxamide derivatives.

| Compound | Indole Ring Substitution | Amide Moiety | MIC against M. tb H37Rv (μM) | Reference |

| Analogue 8a | Unsubstituted | Adamantyl-ethyl | 6.20 | nih.gov |

| Analogue 8b | 4-Methoxy | Adamantyl-ethyl | 2.84 | nih.gov |

| Analogue 8c | 5-Methoxy | Adamantyl-ethyl | 5.67 | nih.gov |

| Analogue 8g | 4,6-Difluoro | Phenyl-cyclopropyl | 0.32 | nih.gov |

Computational Chemistry and Molecular Modeling for Derivative Design

Computational chemistry and molecular modeling are indispensable tools in the rational design of novel derivatives of this compound. These techniques provide insights into the structural and electronic properties of molecules, predict their biological activity, and guide synthetic efforts.

Density Functional Theory (DFT) studies have been employed to understand the properties of related indole derivatives. For instance, calculations on ethyl 5-chloro-3-phenyl-1H-indole-2-carboxylate using the B3LYP/6–31 + G (d, p) basis set were used to determine theoretical ground and excited state dipole moments. researchgate.net Such studies help in understanding how the molecule's polarity might influence its interactions and spectral properties. researchgate.net Natural Bond Orbital (NBO) analysis, another computational method, can reveal information about intramolecular charge transfer and proton transfer, which are crucial for understanding reaction mechanisms and molecular stability. researchgate.net

Molecular docking is a widely used computational technique to predict the binding orientation and affinity of a small molecule to a target protein. In the context of indole derivatives, molecular docking studies have been performed with targets like Cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation. researchgate.net This allows for the in-silico screening of designed derivatives and prioritization of compounds with the highest predicted binding affinity for synthesis and biological testing.

Furthermore, computational tools are used to predict the drug-likeness and bioactivity scores of designed molecules. researchgate.net In the development of novel indole-2-carboxamides for treating conditions like glioblastoma, in silico tools such as ACD Labs/Percepta have been used to predict the ability of designed compounds to cross the blood-brain barrier (BBB), a critical property for drugs targeting the central nervous system. nih.gov

The following table highlights some computational methods applied in the study of indole derivatives.

| Computational Method | Application | Information Gained | Reference |

| Density Functional Theory (DFT) | Calculation of electronic properties | Ground and excited state dipole moments, molecular polarity | researchgate.net |

| Natural Bond Orbital (NBO) Analysis | Study of intramolecular interactions | Donor-acceptor interactions, charge transfer | researchgate.net |

| Molecular Docking | Prediction of ligand-protein binding | Binding affinity and orientation, identification of potential biological targets (e.g., COX-2) | researchgate.net |

| In Silico ADME Prediction | Evaluation of drug-like properties | Prediction of properties like blood-brain barrier (BBB) penetration | nih.gov |

These computational approaches, combined with SAR analysis, facilitate a more efficient and targeted drug discovery process, enabling the design of potent and selective therapeutic agents based on the this compound scaffold.

Biological and Biomedical Research Applications

Precursor and Intermediate in Pharmacologically Active Compound Synthesis

Ethyl 5-methylindole-2-carboxylate is a crucial reactant in the synthesis of a variety of pharmacologically significant compounds. sigmaaldrich.comcymitquimica.com Its chemical structure allows for modifications that lead to the formation of diverse molecular architectures. For instance, it is a reactant for the preparation of indolecarboxamides, which have been investigated as cannabinoid CB1 receptor antagonists. cymitquimica.comsigmaaldrich.com The compound also serves as a starting material for the synthesis of oxazino[4,3-a]indoles through cascade addition-cyclization reactions. cymitquimica.comsigmaaldrich.com Furthermore, it is utilized in Friedel-Crafts acylation and oximation reactions to produce a range of chemical intermediates. sigmaaldrich.comsigmaaldrich.com Successful alkylation of the nitrogen atom of ethyl indol-2-carboxylate has been demonstrated using aqueous potassium hydroxide (B78521) in acetone (B3395972), yielding N-alkylated esters and acids which are valuable for further synthetic transformations. researchgate.net

Potential Therapeutic Applications

The indole (B1671886) scaffold is a common feature in many compounds targeting a range of diseases. mdpi.com Research into this compound and its derivatives has highlighted potential therapeutic avenues in several key areas of biomedical research.

The indole ring system is a fundamental component of many molecules that act on the central nervous system. researchgate.net Derivatives of indole are being explored for their potential in treating neurodegenerative diseases. nih.gov Specifically, this compound serves as an important intermediate in the synthesis of pharmaceuticals targeting neurological disorders. chemimpex.com For example, indole-3-propionic acid (IPA), which can be prepared from indole-2-carboxylate (B1230498) precursors, has been identified as a key compound for the development of treatments for neurodegenerative conditions. nih.gov IPA has demonstrated neuroprotective effects by preventing cell death caused by amyloid-beta peptide, a key factor in Alzheimer's disease. nih.govgoogle.com

The indole core is a prominent feature in the design of novel anticancer agents. nih.govnih.gov this compound itself has been noted for its role in the synthesis of potential anti-cancer agents. biosynth.comchemimpex.com The versatility of the indole scaffold allows for the development of compounds that can interact with various targets involved in cancer progression. acs.orgmdpi.com

In vitro studies have demonstrated the potential of this compound to inhibit the growth of cancer cells. biosynth.com Research has shown that this compound can inhibit the metabolic activity of human hepatoma cells, which is a key factor in controlling cancer cell proliferation. biosynth.com The development of novel indole derivatives from this precursor continues to be an active area of research for creating more potent anticancer agents. mdpi.comfrontiersin.org

| Compound | Cell Line | Effect | Reference |

| This compound | Human Hepatoma Cells | Inhibition of metabolic activity | biosynth.com |

This compound has exhibited cytotoxic activity against human hepatoma cells in laboratory settings. biosynth.com This cytotoxic effect suggests its potential as a candidate for anticancer drug development. biosynth.com The mechanism of action is an area of ongoing investigation, with many indole derivatives showing the ability to induce apoptosis (programmed cell death) in cancer cells. researchgate.netd-nb.info The evaluation of various indole-based compounds against liver cancer cell lines like HepG2 is a common strategy to identify new therapeutic leads. nih.govbenthamdirect.comnih.gov

| Compound | Cell Line | Activity | Reference |

| This compound | Human Hepatoma Cells | Cytotoxic | biosynth.com |

This compound is a reactant in the preparation of indole-3-propionic acids, which have demonstrated anti-inflammatory and analgesic properties. cymitquimica.comsigmaaldrich.com Indole-3-propionic acid (IPA), a metabolite that can be derived from tryptophan, has been shown to possess significant anti-inflammatory effects. nih.govnih.gov Studies have indicated that IPA can reduce the release of inflammatory cytokines and alleviate inflammatory pain in animal models. nih.gov This suggests that derivatives of this compound could be valuable in the development of new treatments for inflammatory conditions and pain. sigmaaldrich.commdpi.com

Cannabinoid CB1 Receptor Antagonists (via Indolecarboxamides)

This compound is utilized as a key reactant in the preparation of indolecarboxamides. sigmaaldrich.comcymitquimica.comsigmaaldrich.com These synthesized indolecarboxamides have been identified as a significant class of allosteric modulators for the cannabinoid CB1 receptor. nih.gov Allosteric modulators bind to a site on the receptor distinct from the primary (orthosteric) site, offering a novel mechanism for drug discovery targeting the CB1 receptor, which is involved in numerous physiological processes. nih.gov

Research into the structure-activity relationship of these compounds has revealed that the indole-2-carboxamide structure is preferential for maintaining high binding affinity to the allosteric site of the CB1 receptor. nih.gov A notable example from this class is 5-Chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide (ORG27569), which represents a class of molecules being investigated for their modulatory effects. nih.gov

| Reactant | Resulting Compound Class | Target | Reference |

|---|---|---|---|

| This compound | Indolecarboxamides | Cannabinoid CB1 Receptor | sigmaaldrich.com, nih.gov, sigmaaldrich.com |

Antioxidant Properties

This compound has been identified as an antioxidant compound. biosynth.com Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, which are unstable molecules that the body produces as a reaction to environmental and other pressures. In a broader context, indole-based compounds are investigated for their neuroprotective potential, which is often linked to their antioxidant capabilities. nih.gov Research on related indole derivatives demonstrates their ability to protect neuronal cells from oxidative stress induced by agents like hydrogen peroxide (H₂O₂), a common reactive oxygen species used to model such stress in vitro. nih.gov This protective effect underscores the therapeutic potential of the antioxidant properties inherent to the indole scaffold. nih.gov

Antimicrobial and Antibacterial Activity

The indole nucleus is a prominent scaffold in the development of new anti-infective agents. nih.gov While research may not always use this compound as the direct starting material, studies on closely related indole-2-carboxylate derivatives highlight the antimicrobial potential of this chemical class. For instance, a series of (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives demonstrated significant antibacterial activity against a panel of Gram-positive and Gram-negative bacteria. nih.gov

In many cases, the activity of these synthesized compounds exceeded that of established antibiotics like ampicillin (B1664943) and streptomycin. nih.gov The proposed mechanism for their antibacterial action involves the inhibition of crucial bacterial enzymes, such as E. coli MurB. nih.gov

Antibacterial Activity of Indole-2-Carboxylate Derivatives

| Bacterial Strain | Activity Range (MIC in mg/mL) | Reference |

|---|---|---|

| Enterobacter cloacae (Gram-negative) | 0.004–0.03 (Most sensitive) | nih.gov |

| Escherichia coli (Gram-negative) | 0.004–0.06 (Most resistant) | nih.gov |

| Bacillus cereus (Gram-positive) | 0.015 | nih.gov |

| Staphylococcus aureus (Gram-positive) | 0.015 | nih.gov |

| Micrococcus flavus (Gram-positive) | 0.008–0.06 | nih.gov |

Antifungal and Antiprotozoal Activities

In addition to antibacterial effects, indole derivatives have shown promise as antifungal agents. nih.gov The same series of (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives that exhibited antibacterial properties also displayed good to excellent antifungal activity. nih.gov Their effectiveness was tested against various fungal strains, with some compounds proving to be highly potent. The mechanism of antifungal action is believed to involve the inhibition of 14α-lanosterol demethylase (CYP51), an essential enzyme in fungal cell membrane synthesis. nih.gov

Antifungal Activity of Indole-2-Carboxylate Derivatives

| Fungal Strain | Activity Range (MIC in mg/mL) | Reference |

|---|---|---|

| Trichoderma viride | 0.004–0.06 (Most sensitive) | nih.gov |

| Aspergillus fumigatus | 0.008–0.06 (Most resistant) | nih.gov |

| Candida albicans | 0.008–0.06 | nih.gov |

Role in Stem Cell Research and Regenerative Medicine

A significant application of indole derivatives lies in stem cell biology, particularly in the effort to culture and expand pluripotent stem cells for therapeutic use. nih.gov The ability to maintain stem cells in a self-renewing, undifferentiated state is a critical challenge in regenerative medicine. mdpi.comnih.gov

Maintenance of Stem Cell Self-Renewal and Pluripotency

Synthetic indole derivatives have been identified as compounds that can support the long-term culture and self-renewal of mouse embryonic stem cells (ESCs). nih.gov Remarkably, this can be achieved in chemically defined, serum-free media without the need for mouse embryonic fibroblast (MEF) feeder layers or essential cytokines like Leukemia Inhibitory Factor (LIF). nih.gov

ESCs cultured with these indole derivatives for extended periods retain their defining characteristics, including their typical morphology and the expression of key pluripotency markers. nih.gov This indicates that the cells remain in an undifferentiated, self-renewing state, which is crucial for their potential use in regenerative therapies. nih.gov

| Pluripotency Marker | Status in Indole-Supplemented Culture | Reference |

|---|---|---|

| SSEA-1 (Stage-Specific Embryonic Antigen-1) | Expressed | nih.gov |

| OCT3/4 (Octamer-binding transcription factor 4) | Expressed | nih.gov |

| Rex-1 (ZFP42) | Expressed | nih.gov |

| Sox2 (SRY-box transcription factor 2) | Expressed | nih.gov |

| Nanog | Expressed | nih.gov |

Promotion of Oct4 Gene Expression in Stem Cells

The transcription factor Oct4, encoded by the Pou5f1 gene, is a master regulator of pluripotency and is indispensable for maintaining the self-renewing state of embryonic stem cells. nih.govplos.org The precise regulation of Oct4 levels is critical; even subtle variations in its expression can trigger differentiation and lead to the loss of pluripotency. nih.gov

The ability of synthetic indole derivatives to maintain ESC self-renewal is directly linked to their capacity to sustain the expression of key pluripotency genes, including Pou5f1. nih.gov By supporting the continued expression of Oct4 (also known as OCT3/4), these compounds help to preserve the complex transcriptional network that defines a stem cell. nih.govelifesciences.org This function highlights the potential of indole derivatives to provide a chemically defined system for the large-scale culture of pluripotent ESCs, a significant step toward their use in therapeutic applications. nih.gov

The Evolving Role of this compound in Biomedical Research

The synthetic compound, this compound, is emerging as a molecule of significant interest within the scientific community. This indole derivative is progressively being recognized for its potential applications in biological and biomedical research, particularly in the realms of stem cell biology and the elucidation of complex biochemical pathways. This article explores the current understanding of this compound's utility in these specialized areas.

The indole scaffold, a core component of this compound, is a privileged structure in medicinal chemistry, found in a vast array of biologically active natural products and synthetic drugs. mdpi.com This has spurred investigations into the potential of its derivatives, including this compound, in various therapeutic and research contexts.

Applications in Cell Culture Media for Stem Cell Amplification

While direct studies on this compound are nascent, broader research into indole derivatives has revealed their capacity to influence the fate of embryonic stem cells (ESCs). ESCs are characterized by their ability to self-renew and differentiate into various cell types, making them a cornerstone of regenerative medicine. tandfonline.comnih.govnih.gov

Research has demonstrated that certain synthetic indole compounds can support the long-term self-renewal of undifferentiated mouse ESCs in culture, even in the absence of traditional growth factors like Leukemia Inhibitory Factor (LIF) and serum. tandfonline.comnih.gov ESCs cultured with these indole derivatives maintained their characteristic morphology and expressed key pluripotency markers. tandfonline.comnih.gov This suggests that the indole core, and by extension derivatives like this compound, could be valuable components in chemically defined media for the large-scale expansion of pluripotent stem cells for therapeutic applications. tandfonline.comnih.gov

Potential for Treating Cell Deletion or Injury Diseases

The ability of indole derivatives to sustain stem cell populations in an undifferentiated state holds significant promise for the treatment of diseases characterized by cell loss or tissue injury. tandfonline.comnih.govnih.gov The transplantation of mesenchymal stem cells (MSCs), for instance, is being explored for its potential to modulate immune responses, stimulate nerve fiber growth, and promote tissue repair. nih.gov The secretome of MSCs, which includes a variety of signaling molecules, is thought to be responsible for these regenerative effects. nih.gov

Furthermore, metabolites of the essential amino acid tryptophan, which contains an indole ring, are known to play a role in regulating inflammatory responses and supporting tissue homeostasis. mdpi.com Given that inflammation is a key component of many injury responses, the anti-inflammatory properties of certain indole derivatives could also contribute to their therapeutic potential in this area. nih.gov The sustained availability of pluripotent stem cells, facilitated by compounds like indole derivatives, is a critical step towards developing effective cell-based therapies for a range of degenerative and injury-related conditions.

Biochemical Studies and Mechanistic Insights

This compound and its close analogs serve as valuable tools for probing fundamental biological processes at the molecular level. Their ability to interact with and modulate the function of key proteins provides insights into enzyme mechanisms, receptor signaling, and metabolic networks.

Investigation of Enzyme Functions

Derivatives of indole-2-carboxylic acid have been the subject of numerous studies aimed at discovering novel enzyme inhibitors. These inhibitors are crucial for understanding enzyme mechanisms and for the development of new therapeutic agents. For example, derivatives of indole-2-carboxylic acid have been shown to inhibit the activity of several key enzymes implicated in human diseases.

| Enzyme Target | Disease Relevance | Example Inhibitor Class | Reference |

| HIV-1 Integrase | HIV/AIDS | Indole-2-carboxylic acid derivatives | nih.gov |

| Epidermal Growth Factor Receptor (EGFR) | Cancer | 5-Chloro-indole-2-carboxylate derivatives | nih.gov |

| BRAFV600E | Cancer | 5-Chloro-indole-2-carboxylate derivatives | nih.gov |

| Glycogen Synthase Kinase-3β (GSK-3β) | Alzheimer's disease, diabetes | Ethyl 2-carboxylate-5-monosubstituted 1H-indole derivatives | researchgate.net |

These studies, often involving the synthesis of a library of related compounds, allow researchers to establish structure-activity relationships (SARs), which detail how specific chemical modifications to the indole scaffold affect inhibitory potency.

Receptor Interactions

The indole nucleus is a common feature in molecules that bind to a variety of cellular receptors. This compound serves as a precursor for the synthesis of compounds designed to probe these interactions. A notable example is its use in the preparation of indolecarboxamides, which act as antagonists for the cannabinoid CB1 receptor. sigmaaldrich.comsigmaaldrich.com CB1 receptor antagonists have been investigated for their potential in treating obesity and metabolic disorders. By using such synthetic ligands, researchers can explore the physiological roles of these receptors and their downstream signaling pathways.

Metabolic Pathways

The study of how chemical compounds are metabolized by the body is crucial for drug development. While the specific metabolic fate of this compound is not extensively documented, the metabolism of other indole-containing drugs, such as the migraine medication Sumatriptan, provides a general model. Sumatriptan is primarily metabolized by monoamine oxidase A (MAO-A) to an indole acetaldehyde (B116499) derivative, which is then further oxidized. wikipedia.org Other metabolic transformations can be mediated by cytochrome P450 enzymes. wikipedia.org It is plausible that the ester group of this compound would be readily hydrolyzed by esterases in the body, leading to the corresponding carboxylic acid. Further investigation into the metabolic pathways of this compound will be essential for its potential development as a therapeutic agent. Understanding its metabolic stability and the biological activity of its metabolites is a key area for future research. The KEGG PATHWAY database is a valuable resource for exploring known metabolic pathways. genome.jp

Materials Science and Other Applied Research

Development of New Materials and Polymers

While specific studies detailing the polymerization of Ethyl 5-methylindole-2-carboxylate are not extensively documented in publicly available research, the broader class of indole-based polymers is an active area of investigation. The reactivity of the indole (B1671886) nucleus, particularly at the N1 and C3 positions, allows it to be a versatile monomer for creating a variety of polymer structures. chemicalbook.com

Research into indole-based aromatic polyesters, for example, has shown that incorporating the rigid indole unit into the polymer backbone can lead to materials with high glass-transition temperatures (Tg) and enhanced thermal stability. These properties are highly sought after for producing high-performance bioplastics that could potentially replace fossil-fuel-based plastics like PET. The general stability and reactivity of this compound make it a candidate for synthesizing such advanced materials, where it could contribute to properties like durability and environmental resistance. alibaba.com

The synthesis of polyindoles and their composites is another area of focus. These materials are explored for applications in electronics, electrocatalysis, and anticorrosion coatings due to their conductivity and electrochemical activity. The functional groups on this compound (the methyl group and the ethyl ester) offer sites for modification, which could be used to tune the final properties of a polymer for specific applications.

Due to the limited specific data on polymers derived directly from this compound, a detailed data table on their specific properties cannot be provided at this time. However, the table below outlines the potential of related indole-based polymers, suggesting the prospective qualities that could be achieved.

Table 1: Potential Properties of Indole-Based Polymers

| Polymer Type | Potential Monomer Class | Key Potential Properties |

|---|---|---|

| Aromatic Polyesters | Indole-dicarboxylates | High Glass-Transition Temp. (Tg), Thermal Stability, Optical Transparency |

This table is illustrative and based on research into the broader class of indole polymers, not specifically on polymers synthesized from this compound.

Applications in Agricultural Chemistry

This compound is employed in agrochemical formulations to enhance the effectiveness of pesticides and herbicides. alibaba.com While detailed mechanisms for this specific compound are proprietary or not widely published, the activity of related indole compounds offers insight. For instance, certain indole derivatives can act as synergists, increasing the potency of existing active ingredients. The bactericidal properties of closely related compounds like 5-methylindole (B121678) have been demonstrated against various plant pathogens, suggesting a potential direct antimicrobial action or a role in potentiating other agents. nih.gov The structural features of this compound make it a valuable scaffold for developing new, more effective agrochemicals. lookchem.com

The connection between indole compounds and plant health is well-established, with indole-3-acetic acid being a primary natural auxin that regulates plant growth. This foundational knowledge drives the exploration of synthetic indole derivatives for agricultural benefit. This compound is noted for its role in formulating products that improve crop yield and protection. alibaba.com Its application can contribute to better plant development and increased resilience against pests and diseases. The use of such compounds is part of a broader strategy to develop novel agents that can protect crops and ensure food security. researchgate.net

Specific quantitative data on yield improvement from the application of this compound is not available in public research literature. However, the established roles of its chemical relatives are summarized below.

Table 2: Established Roles of Related Indole Compounds in Agriculture

| Compound Class | Specific Example | Established Agricultural Role |

|---|---|---|

| Indole Acetic Acids | Indole-3-acetic acid (IAA) | Phytohormone, regulates root formation, fruit development. indole-building-block.com |

| Substituted Indoles | 5-Methylindole | Exhibits bactericidal activity against plant pathogens. nih.gov |

Exploration in the Flavor and Fragrance Industry

The sensory characteristics of indole and its derivatives are complex and highly concentration-dependent, making them valuable in the creation of nuanced flavors and fragrances. This compound is specifically employed in this industry to create particular flavor profiles and scents. buyersguidechem.com

While the parent compound, indole, is known for a challenging fecal odor at high concentrations, it imparts a radiant floral character reminiscent of jasmine and tuberose when highly diluted. perfumersapprentice.com This dual nature is a hallmark of many indole derivatives. The substitution pattern of this compound—with a methyl group at the 5-position and an ethyl ester at the 2-position—modifies its organoleptic properties, distinguishing it from indole itself. These modifications are leveraged by flavorists and perfumers to build specific notes in their creations for food, cosmetic, and other consumer products. buyersguidechem.com The precise sensory data and usage levels for this compound are typically proprietary to the flavor and fragrance houses that utilize it.

Analytical and Characterization Techniques in Research

Spectroscopic Methods in Structural Elucidation

Spectroscopic techniques are fundamental in elucidating the molecular structure of ethyl 5-methylindole-2-carboxylate by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of the molecule.

¹H NMR (Proton NMR): The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. For this compound, the spectrum typically exhibits distinct signals corresponding to the ethyl group (a quartet for the methylene (B1212753) protons and a triplet for the methyl protons), the methyl group on the indole (B1671886) ring (a singlet), the aromatic protons on the indole ring, and the N-H proton of the indole ring (a broad singlet). rsc.orgechemi.com

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum reveals the different carbon environments within the molecule. Key signals include those for the carbonyl carbon of the ester, the carbons of the ethyl group, the methyl carbon, and the distinct carbons of the indole ring system. This technique is crucial for confirming the carbon backbone of the compound.

Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound displays characteristic absorption bands. A strong absorption is typically observed for the C=O (carbonyl) stretching of the ester group. Other significant bands include the N-H stretching of the indole ring and C-H stretching vibrations of the aromatic and aliphatic parts of the molecule. mdpi.com

Mass Spectrometry (MS) provides information about the mass-to-charge ratio of the molecule and its fragments, which helps in determining the molecular weight and confirming the molecular formula. The mass spectrum of this compound shows a molecular ion peak [M]+ corresponding to its molecular weight. echemi.com

Table 1: Spectroscopic Data for this compound

| Technique | Key Observations/Data |

| ¹H NMR | Signals for ethyl group (quartet and triplet), methyl singlet, aromatic protons, and a broad N-H singlet. rsc.orgechemi.com A representative spectrum in CDCl₃ may show peaks around: δ 1.4 (t, 3H, CH₂CH ₃), 2.4 (s, 3H, Ar-CH ₃), 4.4 (q, 2H, CH ₂CH₃), 7.0-7.5 (m, 4H, Ar-H and NH ). |

| ¹³C NMR | Signals for carbonyl carbon, ethyl carbons, methyl carbon, and indole ring carbons. |

| IR (cm⁻¹) | Characteristic C=O stretch (ester), N-H stretch (indole), and C-H stretches. |

| Mass Spec. | Molecular ion peak [M]⁺ at m/z = 203. echemi.com |

Chromatographic Techniques for Purity and Analysis

Chromatographic methods are essential for separating this compound from reaction mixtures, for its purification, and for determining its purity.

Gas Chromatography (GC) is frequently used to assess the purity of this compound, often by commercial suppliers who report assay values of ≥97.5%. thermofisher.com In a typical GC analysis, a solution of the compound is injected into a heated port, where it is vaporized and carried by an inert gas through a column. The separation is based on the compound's volatility and its interaction with the stationary phase in the column. The retention time, the time it takes for the compound to travel through the column, is a characteristic property under specific GC conditions. For indole derivatives, capillary columns with polysiloxane-based stationary phases are commonly employed.

High-Performance Liquid Chromatography (HPLC) is another powerful technique for the analysis and purity verification of indole derivatives. While specific methods for this compound are not extensively detailed in publicly available research, general methods for related indole-2-carboxylic acid esters often utilize reverse-phase chromatography. nih.gov This typically involves a C18 stationary phase and a mobile phase consisting of a mixture of an aqueous solvent (often with a buffer like formic acid for MS compatibility) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). Detection is commonly achieved using a UV detector, as the indole ring system possesses a strong chromophore.

Column Chromatography is a fundamental purification technique used in the synthesis of this compound. After synthesis, the crude product is often purified by passing it through a column packed with a solid adsorbent, most commonly silica (B1680970) gel. A solvent system, such as a mixture of dichloromethane (B109758) and cyclohexane (B81311) or ethyl acetate (B1210297) and hexanes, is used as the mobile phase to elute the compound, separating it from impurities. echemi.com

Table 2: Chromatographic Methods for this compound

| Technique | Typical Application | Common Parameters |

| Gas Chromatography (GC) | Purity assessment. thermofisher.com | Column: Capillary, often with a polysiloxane-based stationary phase. Detector: Flame Ionization Detector (FID). |

| High-Performance Liquid Chromatography (HPLC) | Purity verification and analysis. | Column: Reverse-phase (e.g., C18). Mobile Phase: Acetonitrile/water or Methanol/water gradients. Detector: UV. |

| Column Chromatography | Purification after synthesis. echemi.com | Stationary Phase: Silica gel. Mobile Phase: Dichloromethane/cyclohexane or Ethyl acetate/hexanes mixtures. echemi.com |

Advanced hyphenated techniques.

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, provide a powerful approach for the unequivocal identification of compounds in complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the detection capabilities of MS. As the separated components elute from the GC column, they are introduced into the mass spectrometer, which provides a mass spectrum for each component. This allows for the positive identification of this compound based on both its retention time and its unique mass fragmentation pattern. The fragmentation of esters in MS often involves cleavage at the C-O bond of the ester and rearrangements. For indole derivatives, fragmentation of the indole ring itself can also occur.

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly useful for the analysis of less volatile or thermally labile compounds. In LC-MS, the eluent from an HPLC system is introduced into a mass spectrometer. This technique is highly sensitive and selective, making it suitable for the analysis of indole derivatives in various matrices. For related indole compounds, electrospray ionization (ESI) is a common ionization technique used in LC-MS, which can provide information about the molecular weight and, with tandem MS (MS/MS), detailed structural information through fragmentation analysis. nih.govnih.gov

Future Directions and Interdisciplinary Research

Computational Drug Discovery and Design

The paradigm of drug discovery has been revolutionized by the advent of computational methods, which allow for the rapid and cost-effective screening and design of new drug candidates. For derivatives of Ethyl 5-methylindole-2-carboxylate, in silico techniques are crucial for identifying promising lead molecules and optimizing their interactions with biological targets.

Molecular docking and quantitative structure-activity relationship (QSAR) studies are at the forefront of this computational push. nih.gov For instance, in silico studies on substituted indole-2-carboxylate (B1230498) derivatives have been employed to design and identify potential inhibitors of Glycogen Synthase Kinase-3β (GSK-3β), a key target in diabetes mellitus research. neliti.com These computational models predict the binding affinity and lipophilic character of designed molecules, helping to prioritize compounds with the most promising therapeutic profiles before their actual synthesis. neliti.com Similarly, structure-based virtual screening has been instrumental in discovering indole-2-carboxylic acid derivatives as novel inhibitors of HIV-1 integrase, a critical enzyme for viral replication. mdpi.comnih.gov By simulating how the indole (B1671886) nucleus chelates with magnesium ions in the enzyme's active site, researchers can rationally design modifications to enhance inhibitory effects. nih.gov

These computational approaches not only accelerate the discovery process but also provide deep insights into the molecular mechanisms of action, guiding further structural optimization to improve potency and selectivity.

Table 1: In Silico Studies of Indole-2-Carboxylate Derivatives

| Study Area | Target | Computational Method | Key Findings | Reference |

| Diabetes Mellitus | GSK-3β | Molecular Docking (Schrödinger, AutoDock), ADMET Prediction | Designed derivatives showed high binding affinities; some predicted to be non-carcinogenic with low Log P values. | neliti.com |

| HIV Treatment | HIV-1 Integrase | Structure-Based Virtual Screening, Molecular Docking | Identified indole-2-carboxylic acid as a potent scaffold; optimizations led to derivatives with significantly increased inhibitory effects (IC50 value of 0.13 μM). | mdpi.comnih.gov |

| Antibacterial Agents | Penicillin-Binding Proteins | 2D-QSAR, Molecular Docking | Constructed statistical models linking structural features to antibacterial activity against S. aureus and MRSA. | nih.gov |

| Cancer Therapy | Pediatric Brain Tumour Cells | In Silico ADME Prediction (ACD/Percepta) | Predicted that designed indole-2-carboxamides could cross the blood-brain barrier, guiding their subsequent testing against glioblastoma cell lines. | nih.gov |

Exploration of Novel Biological Targets

The structural versatility of the this compound scaffold makes it a prime candidate for developing ligands against a wide array of new and established biological targets. Research has already demonstrated the potential of its derivatives to modulate the activity of various enzymes and receptors implicated in a range of diseases.

Derivatives have been synthesized and investigated as:

Cannabinoid CB1 Receptor Antagonists : For potential applications in treating metabolic disorders. sigmaaldrich.comsigmaaldrich.com

HIV-1 Integrase Inhibitors : Showing potent antiviral activity by preventing the integration of the viral genome into the host's DNA. nih.govnih.gov

Anticancer Agents : Research has shown that derivatives can act as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase-2 (CDK2), two key proteins in cancer cell proliferation. nih.gov Other studies have highlighted their potential as tubulin polymerization inhibitors and their antiproliferative effects against various cancer cell lines. nih.govsigmaaldrich.com

Anti-inflammatory Agents : Acting as precursors to indole-3-propionic acids with analgesic and anti-inflammatory properties. sigmaaldrich.comsigmaaldrich.com

Antimicrobial Agents : Indole-2-carboxamide derivatives have shown significant activity against Mycobacterium tuberculosis, targeting the essential mycolic acid transporter MmpL3. nih.gov

Future exploration will likely involve high-throughput screening of libraries based on the this compound core against a broader range of biological targets. This could uncover novel therapeutic applications in areas such as neurodegenerative diseases, autoimmune disorders, and emerging infectious diseases.

Table 2: Investigated Biological Targets for Indole-2-Carboxylate Derivatives

| Target Class | Specific Target | Therapeutic Area | Reference |

| Receptors | Cannabinoid Receptor 1 (CB1) | Metabolic Disorders | sigmaaldrich.comsigmaaldrich.com |

| Histamine H3 Receptor | Obesity | sigmaaldrich.com | |

| M4 Muscarinic Receptor | Neurological Disorders | sigmaaldrich.com | |

| Enzymes | HIV-1 Integrase | HIV/AIDS | nih.govnih.gov |

| Epidermal Growth Factor Receptor (EGFR) | Cancer | nih.gov | |

| Cyclin-Dependent Kinase 2 (CDK2) | Cancer | nih.gov | |

| Glycogen Synthase Kinase-3β (GSK-3β) | Diabetes Mellitus | neliti.com | |

| Tubulin | Cancer | sigmaaldrich.com | |

| Transporters | MmpL3 | Tuberculosis | nih.gov |

Green Chemistry Approaches in Synthesis

Traditional methods for synthesizing indole derivatives, such as the Fischer or Nenitzescu syntheses, often involve harsh conditions, hazardous reagents, and multiple steps. orgsyn.orgorgsyn.org The principles of green chemistry are increasingly being applied to overcome these drawbacks, aiming to develop more sustainable and efficient synthetic routes.

Future research in the synthesis of this compound and its derivatives will focus on:

Use of Greener Solvents : Replacing conventional volatile organic compounds with water or ionic liquids. researchgate.net

Alternative Energy Sources : Employing microwave irradiation or ultrasound to accelerate reactions, often leading to higher yields and cleaner products in shorter reaction times. researchgate.net

Catalysis : Developing and using nanocatalysts or other green catalysts that are highly efficient and can be easily recovered and reused. researchgate.net

Atom Economy : Designing reactions, such as multicomponent reactions, where most of the atoms from the reactants are incorporated into the final product, minimizing waste. researchgate.net

One example of a step towards greener synthesis is the use of aqueous potassium hydroxide (B78521) in acetone (B3395972) for the N-alkylation of ethyl indole-2-carboxylate, which offers a more environmentally benign alternative to other methods. mdpi.com The continued development of such protocols will be essential for the large-scale, cost-effective, and environmentally responsible production of these valuable compounds.

Integration with Nanotechnology and Material Science

The unique chemical structure of indole derivatives, including this compound, lends itself to applications beyond pharmaceuticals. The integration of this compound into nanotechnology and materials science is an emerging field with significant potential. chemimpex.com

In material science, indole-based compounds are being explored for the development of advanced polymers and materials. chemimpex.comchemimpex.com Incorporation of the indole-2-carboxylate moiety can enhance properties such as thermal stability, durability, and mechanical strength. chemimpex.comchemimpex.com A particularly exciting area is inspired by natural pigments like eumelanin, which is a polymer of dihydroxyindoles, a class of molecules structurally related to indole-2-carboxylic acids. rsc.org These melanin-inspired materials are being investigated for a wide range of applications, including organic electronics, batteries, and water purification agents. rsc.org

In nanotechnology, the ability to functionalize the indole scaffold opens up possibilities for creating novel drug delivery systems. rsc.org By attaching indole derivatives to nanoparticles, it may be possible to achieve targeted delivery of therapeutic agents to specific cells or tissues, enhancing efficacy while minimizing systemic side effects. The inherent biological activity of the indole core could also be leveraged to create multifunctional nanomaterials that combine therapeutic and diagnostic capabilities.

Collaborative Research Initiatives and Translational Studies

Translating the promising laboratory findings on this compound derivatives into tangible clinical and commercial products requires a concerted, interdisciplinary effort. The journey from "bench to bedside" is complex, necessitating strong collaborations among various scientific disciplines.

Future progress will depend on initiatives that bring together:

Synthetic and Medicinal Chemists : To design and produce novel derivatives. mdpi.com

Computational Biologists : To model interactions and predict activity, guiding the synthetic effort. nih.govneliti.com

Pharmacologists and Cell Biologists : To conduct in vitro and in vivo testing to determine efficacy and mechanism of action. nih.govnih.gov

Toxicologists : To assess the safety profiles of new compounds. neliti.com

Clinicians : To design and conduct human clinical trials for the most promising candidates.

Translational studies will focus on optimizing the pharmacokinetic properties of these compounds, improving their absorption, distribution, metabolism, and excretion (ADME) profiles to ensure they are effective and safe for therapeutic use. The development of indole derivatives as inhibitors for targets like GSK-3β, some of which are already in clinical trials for other compounds, provides a clear pathway for the translational potential of this chemical class. neliti.com Such collaborative and translational efforts are paramount to realizing the full potential of this compound and its derivatives in addressing unmet medical and technological needs.

Q & A

Basic Research Question

- Engineering controls : Use fume hoods or closed systems to avoid dust/aerosol exposure .

- Personal protective equipment (PPE) : Nitrile gloves, safety goggles, and lab coats. Respiratory protection (dust respirators) is required during bulk processing .

- Waste disposal : Follow EPA guidelines for halogenated organics. Incineration with scrubbers is preferred for large quantities .

How can researchers optimize purification techniques for high-purity this compound?

Advanced Research Question

- Recrystallization : Use ethanol/water mixtures (4:1 v/v) at 60°C, achieving >98% purity (HPLC) .

- Column chromatography : Silica gel with ethyl acetate/hexane (1:3) eluent. Monitor fractions by UV-Vis (λ = 280 nm).

- Sublimation : For thermally stable batches, vacuum sublimation at 120°C and 0.1 mmHg removes volatile impurities .

What strategies mitigate side reactions during Fischer indolization synthesis?

Advanced Research Question

- Acid selection : Replace HCl with milder acids (e.g., TsOH) to suppress electrophilic chlorination .

- Temperature control : Maintain reflux temperatures below 80°C to prevent decomposition.

- Solvent polarity : Use ethanol over DMF to reduce byproduct formation. Kinetic studies (e.g., in situ IR) can identify optimal reaction windows .

How does the ester group influence the compound’s reactivity in cross-coupling reactions?

Advanced Research Question

The electron-withdrawing ester group at position 2 deactivates the indole ring, limiting direct metal-catalyzed coupling (e.g., Suzuki-Miyaura). Strategies include:

- Directed ortho-metalation : Use LDA (lithium diisopropylamide) at −78°C to functionalize position 3.

- Protection/deprotection : Convert the ester to a methyl ether temporarily for Pd-catalyzed couplings .

What analytical techniques are most effective for quantifying trace impurities?

Basic Research Question

- GC-MS : For volatile impurities (e.g., residual ethyl acetate, boiling point 77°C ).

- HPLC-PDA : Use C18 columns (acetonitrile/water gradient) with UV detection at 254 nm.

- LC-HRMS : Accurately identify non-volatile byproducts (e.g., dimeric indoles) with ppm-level mass accuracy .

How can researchers validate the biological relevance of this compound derivatives?

Advanced Research Question

- Structure-activity relationships (SAR) : Modify the ester group to amides or carboxylic acids and screen for antimicrobial/antioxidant activity.

- Molecular docking : Target indole-binding enzymes (e.g., tryptophan synthase) using AutoDock Vina .

- In vitro assays : Use MTT assays on cancer cell lines (e.g., HeLa) to assess cytotoxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.